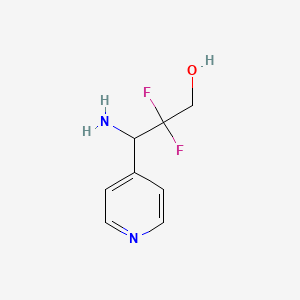
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a pyridine ring substituted with a methyl group and an oxetane ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 6-methyl-3-pyridinol with oxetane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
6-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but lacks the methyl group.
6-(Oxetan-3-yl)pyridin-3-amine: Similar structure but with a different substitution pattern.
Uniqueness
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of both a methyl group and an oxetane ring, which can influence its chemical reactivity and biological interactions. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
6-methyl-2-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-8(10)9(11-6)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3 |
Clave InChI |
NYXUCDCRAPKTTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)N)OC2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)




![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)

![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)


![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)

